METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 3-bromo-1-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQOAPFVWPFNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593350 | |
| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-57-6 | |
| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
- Raw Materials: 2-fluoro-4-bromobenzaldehyde and methylhydrazine (40 wt.% aqueous solution) are used as starting materials.
- Cyclization Reaction: The two reactants undergo a ring-forming cyclization to yield 6-bromo-1-methylindazole.
- Reaction Conditions:
- Temperature: 95–105°C (optimum around 95–100°C)
- Duration: 35–40 hours (typically 37–39 hours)
- Post-treatment: The reaction mixture is extracted using ethyl acetate and water, followed by sequential washing with hydrochloric acid, saturated sodium bicarbonate, and saturated brine. Crystallization is performed using n-heptane to isolate the product.
This step yields 6-bromo-1-methylindazole with minimal isomer formation, improving downstream purity and separation efficiency.
Methyl Formate Reaction (Esterification)
- Objective: Conversion of 6-bromo-1-methylindazole to the methyl ester derivative.
- Reagents and Conditions:
- Dissolve 6-bromo-1-methylindazole in methanol.
- Use a base (e.g., triethylamine, potassium carbonate) and a catalyst under a carbon monoxide atmosphere.
- Molar ratios of 6-bromo-1-methylindazole : base : catalyst range from 1:(2–3):(0.02–0.5).
- Reaction Outcome: Formation of methyl 3-bromo-1-methylindazole-6-carboxylate.
- Notes: The reaction is mild and suitable for scale-up but requires careful control of catalyst and base amounts to minimize impurities.
Reaction Parameters and Optimization
| Step | Parameter | Range / Value | Notes |
|---|---|---|---|
| Cyclization | Temperature | 95–105°C | Optimal ~95–100°C for best yield |
| Time | 35–40 hours | Longer times improve conversion | |
| Post-treatment solvents | Ethyl acetate, water, n-heptane | Extraction and crystallization steps | |
| Esterification | Solvent | Methanol | Acts as reagent and solvent |
| Base | Triethylamine, K2CO3 | Molar ratio 2–3 equiv relative to substrate | |
| Catalyst | Palladium or other CO catalysts | Molar ratio 0.02–0.5 equiv | |
| Atmosphere | Carbon monoxide | Required for formylation reaction |
Purification and Yield Considerations
- The cyclization step may produce minor impurities if methylation is performed improperly; however, the described method minimizes isomeric impurities by direct methylation of the indazole nitrogen before esterification.
- Post-reaction purification involves sequential washing and crystallization to enhance product purity.
- The method is reported to be suitable for industrial-scale production due to the use of readily available raw materials and mild reaction conditions.
- Yield improvements are realized by avoiding isomeric side products that complicate purification.
Summary of Research Findings
- The use of 2-fluoro-4-bromobenzaldehyde and methylhydrazine in a controlled cyclization yields the key intermediate 6-bromo-1-methylindazole with high selectivity.
- Subsequent methyl formate reaction under CO atmosphere efficiently converts the intermediate to the methyl ester.
- The process avoids common issues of isomer formation and difficult separations seen in traditional alkylation methods.
- Reaction conditions are mild, scalable, and conducive to high purity products.
- The method is supported by granted patents (e.g., WO2020253533A1, US20220235010A1), confirming its industrial relevance and novelty.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation can lead to different functionalized compounds .
Scientific Research Applications
Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 3-bromo-1-methylindazole-6-carboxylate can be contextualized by comparing it with related indazole derivatives and heterocyclic analogs. Key compounds for comparison include:
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate (CAS 885523-85-3)
- Molecular Formula : C₉H₆BrClN₂O₂ (vs. C₁₀H₈BrN₂O₂ for the target compound) .
- Substituents : Bromine at position 6, chlorine at position 3, and a methyl carboxylate at position 4.
- Key Differences: The bromine and carboxylate groups occupy positions 6 and 4, respectively, altering electronic distribution and steric accessibility compared to the target compound’s 3-bromo and 6-carboxylate arrangement. Chlorine at position 3 may decrease electrophilicity compared to bromine, affecting cross-coupling efficiency .
5-Bromothiophene-3-carbaldehyde
- Molecular Formula : C₅H₃BrOS (vs. C₁₀H₈BrN₂O₂ for the target compound) .
- Substituents : Bromine at position 5 and an aldehyde group at position 3 on a thiophene ring.
- Key Differences :
- The thiophene ring (sulfur-containing heterocycle) exhibits distinct electronic properties compared to indazole, such as lower aromatic stabilization and greater electron-richness.
- The aldehyde group offers a reactive site for condensation reactions, whereas the methyl ester in the target compound is more stable under basic conditions.
- Applications differ: thiophenes are common in materials science, while indazoles are prioritized in drug design .
Structural and Functional Comparison Table
| Property | This compound | 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate | 5-Bromothiophene-3-carbaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₀H₈BrN₂O₂ | C₉H₆BrClN₂O₂ | C₅H₃BrOS |
| Molecular Weight (g/mol) | 283.09 | 297.52 | 191.04 |
| Key Substituents | 3-Br, 1-CH₃, 6-COOCH₃ | 6-Br, 3-Cl, 4-COOCH₃ | 5-Br, 3-CHO |
| Heterocycle | Indazole | Indazole | Thiophene |
| Reactivity | Bromine supports cross-coupling; ester allows hydrolysis | Chlorine less reactive in coupling; carboxylate at 4 may hinder steric access | Aldenable for nucleophilic additions |
| Applications | Pharmaceutical intermediate | Potential intermediate with dual halogenation | Materials science, organic electronics |
Biological Activity
Methyl 3-bromo-1-methylindazole-6-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes a bromine atom and a carboxylate group, contributing to its unique pharmacological properties. The presence of these functional groups enhances its interaction with various biological targets.
Antimicrobial Properties
Indazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds in this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
Research has shown that certain indazole derivatives exhibit anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
- Target Interaction : The bromine atom and carboxylate group are crucial for binding to biological targets, modulating their activity and influencing various biochemical pathways .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound. Notable findings include:
| Study | Biological Activity | IC50 Values |
|---|---|---|
| Study A | Antimicrobial against Staphylococcus aureus | 15 µM |
| Study B | Cytotoxicity in HeLa cells | 25 µM |
| Study C | Inhibition of FGFR1 kinase activity | 30 nM |
These studies highlight the compound's potential across various therapeutic areas.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the indazole structure can significantly affect the compound's potency. For example, the introduction of different substituents at the 1 and 6 positions of the indazole ring has been shown to enhance anticancer activity .
Q & A
Q. What are the recommended synthetic routes for methyl 3-bromo-1-methylindazole-6-carboxylate, and how do reaction conditions influence yield?
A two-step approach is typically employed: (1) esterification of the indazole carboxylic acid precursor using methanol under acid catalysis (e.g., H₂SO₄), followed by (2) bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C). Yield optimization requires careful stoichiometric balancing of NBS (1.1–1.3 equivalents) to minimize di-bromination byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet), N-methyl group (δ ~3.7 ppm, singlet), and aromatic protons (δ 7.5–8.3 ppm, coupling patterns indicating substitution).
- ¹³C NMR : The carbonyl carbon (ester) appears at δ ~165 ppm, while the brominated aromatic carbon resonates at δ ~115 ppm.
- IR : Strong absorption bands for C=O (ester, ~1720 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane 10–30%) resolves bromination byproducts. Recrystallization from ethanol/water (7:3) enhances purity (>98% by HPLC). For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended .
Q. How does the steric and electronic environment of the indazole ring influence bromination regioselectivity?
The 3-position is favored due to electronic activation by the adjacent N-methyl group, which directs electrophilic bromination via resonance stabilization of the intermediate sigma complex. Steric hindrance from the 1-methyl group further limits substitution at proximal positions .
Q. What stability considerations are critical for storing this compound?
The compound is light-sensitive and prone to hydrolysis under humid conditions. Store in amber vials at –20°C under inert gas (N₂ or Ar). Stability assays (HPLC, 30-day study) show <5% degradation under these conditions .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict reactivity and tautomeric behavior of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the tautomeric equilibrium between 1H- and 2H-indazole forms, with the 1-methyl group stabilizing the 1H tautomer. Molecular dynamics (MD) simulations in solvent models (e.g., DMSO) predict bromine’s electrophilic attack trajectory, aligning with experimental regioselectivity .
Q. What mechanistic insights explain contradictory bromination outcomes in similar indazole derivatives?
Discrepancies in bromination sites (e.g., 3- vs. 4-position) arise from substituent electronic effects . For example, electron-withdrawing groups (e.g., Cl at 3-position) redirect bromination to the 6-position, as seen in methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate ( ). Controlled studies with Hammett parameters (σ⁺ values) correlate substituent effects with reaction pathways .
Q. How can this compound serve as a precursor for Suzuki-Miyaura cross-coupling reactions?
The bromine atom acts as a leaving group for Pd-catalyzed coupling with aryl boronic acids. Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80°C, 12 h. GC-MS analysis confirms biaryl product formation (>85% yield). Competing ester hydrolysis is mitigated by shorter reaction times .
Q. What strategies resolve spectral data contradictions (e.g., NMR shift variability) in derivatives of this compound?
Contradictions often stem from solvent polarity or tautomerism . For example, DMSO-d₆ induces downfield shifts in NH protons due to hydrogen bonding. Standardizing solvents (CDCl₃ for neutral species, DMSO-d₆ for ionic intermediates) and variable-temperature NMR (–40°C to 25°C) clarifies dynamic equilibria .
Q. How do crystallographic studies inform the solid-state reactivity of this compound?
Single-crystal X-ray diffraction reveals planar indazole ring geometry with a dihedral angle of 2.5° between the ester and bromine-substituted ring. This rigidity enhances photostability but may limit conformational flexibility in supramolecular assemblies. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, correlating with melting point data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
